molecular formula C37H36N2O2S B2807802 4-(4-(Benzyloxy)phenyl)-2-((2-(4-cyclohexylphenyl)-2-oxoethyl)thio)-5,6,7,8-tetrahydroquinoline-3-carbonitrile CAS No. 332045-26-8

4-(4-(Benzyloxy)phenyl)-2-((2-(4-cyclohexylphenyl)-2-oxoethyl)thio)-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Cat. No.: B2807802
CAS No.: 332045-26-8
M. Wt: 572.77
InChI Key: MBCXHLYLPIQIFU-UHFFFAOYSA-N
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Description

4-(4-(Benzyloxy)phenyl)-2-((2-(4-cyclohexylphenyl)-2-oxoethyl)thio)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a useful research compound. Its molecular formula is C37H36N2O2S and its molecular weight is 572.77. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques and Chemical Reactivity

Research has developed methods for synthesizing tetrahydroquinoline derivatives, including the compound , demonstrating the compound's versatility in chemical reactions. For instance, Elkholy and Morsy (2006) described a facile synthesis of tetrahydropyrimido quinoline derivatives, exploring the reactivity of similar compounds towards various chemical reagents and noting their antimicrobial activity in selected derivatives (Elkholy & Morsy, 2006). Similarly, Gholap et al. (2007) synthesized and evaluated the antifungal properties of tetrahydroquinoline-3-carbonitrile analogs, indicating the compound's potential in developing antifungal agents (Gholap et al., 2007).

Structural and Optical Properties

Studies also investigate the compound's structure and potential applications in materials science. For example, Dyachenko et al. (2008, 2009) detailed the synthesis and structural analysis of tetrahydroquinoline-3-carbonitriles through cross-recyclization techniques, highlighting the structural diversity and potential for further chemical modifications (Dyachenko & Dyachenko, 2008). Irfan et al. (2020) explored the optoelectronic, nonlinear, and charge transport properties of hydroquinoline derivatives, providing insights into their utility in electronic and optoelectronic devices (Irfan et al., 2020).

Antioxidant and Microbial Activity

Further research into the compound's derivatives has shown promising biological activities. Salem et al. (2015) reported the synthesis of fused heterocyclic compounds derived from tetrahydropyrimidine, characterizing their antioxidant activities, which suggests potential for therapeutic applications (Salem et al., 2015).

Properties

IUPAC Name

2-[2-(4-cyclohexylphenyl)-2-oxoethyl]sulfanyl-4-(4-phenylmethoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H36N2O2S/c38-23-33-36(30-19-21-31(22-20-30)41-24-26-9-3-1-4-10-26)32-13-7-8-14-34(32)39-37(33)42-25-35(40)29-17-15-28(16-18-29)27-11-5-2-6-12-27/h1,3-4,9-10,15-22,27H,2,5-8,11-14,24-25H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBCXHLYLPIQIFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)C(=O)CSC3=NC4=C(CCCC4)C(=C3C#N)C5=CC=C(C=C5)OCC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H36N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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